molecular formula C17H15Cl3N2O B336558 1-(3-Chlorophenyl)-4-(3,4-dichlorobenzoyl)piperazine

1-(3-Chlorophenyl)-4-(3,4-dichlorobenzoyl)piperazine

Cat. No.: B336558
M. Wt: 369.7 g/mol
InChI Key: XFPUYJPQKQNLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-4-(3,4-dichlorobenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a 3,4-dichlorophenylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-4-(3,4-dichlorobenzoyl)piperazine typically involves the reaction of 1-(3-chlorophenyl)piperazine with 3,4-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-4-(3,4-dichlorobenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(3-Chlorophenyl)-4-(3,4-dichlorobenzoyl)piperazine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-(3,4-dichlorobenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)piperazine
  • 1-(3,4-Dichlorophenyl)piperazine
  • 1-(3-Chlorophenyl)-4-(4-chlorophenyl)piperazine

Comparison: 1-(3-Chlorophenyl)-4-(3,4-dichlorobenzoyl)piperazine is unique due to the presence of both 3-chlorophenyl and 3,4-dichlorophenylcarbonyl groups. This dual substitution pattern imparts distinct chemical and biological properties compared to its analogs. The compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H15Cl3N2O

Molecular Weight

369.7 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(3,4-dichlorophenyl)methanone

InChI

InChI=1S/C17H15Cl3N2O/c18-13-2-1-3-14(11-13)21-6-8-22(9-7-21)17(23)12-4-5-15(19)16(20)10-12/h1-5,10-11H,6-9H2

InChI Key

XFPUYJPQKQNLPJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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